(R)-Methyl 12-hydroxy-19-oxoicos-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of ricinoleic acid and is characterized by the presence of an ester and an acetoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- typically involves the esterification of ricinoleic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where ricinoleic acid is reacted with methanol under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- involves its interaction with biological membranes and enzymes. The ester and acetoxy groups play a crucial role in its activity, influencing its solubility and reactivity. The compound can modulate membrane fluidity and interact with specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-: Similar structure but with a hydroxyl group instead of an acetoxy group.
9-Octadecenoic acid (Z)-, methyl ester: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Uniqueness
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- is unique due to the presence of both an ester and an acetoxy group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C21H38O4 |
---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
methyl (E,12R)-12-hydroxy-19-oxoicos-9-enoate |
InChI |
InChI=1S/C21H38O4/c1-19(22)15-11-9-10-13-17-20(23)16-12-7-5-3-4-6-8-14-18-21(24)25-2/h7,12,20,23H,3-6,8-11,13-18H2,1-2H3/b12-7+/t20-/m0/s1 |
InChI-Schlüssel |
OLKMRPQUJXQEQI-BESKYLIDSA-N |
Isomerische SMILES |
CC(=O)CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O |
Kanonische SMILES |
CC(=O)CCCCCCC(CC=CCCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.